molecular formula C6H6N2O2S B1587452 2-(Methylthio)pyrimidine-5-carboxylic acid CAS No. 110099-94-0

2-(Methylthio)pyrimidine-5-carboxylic acid

Cat. No. B1587452
M. Wt: 170.19 g/mol
InChI Key: BIJIAHGQTQWGJB-UHFFFAOYSA-N
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Patent
US06030972

Procedure details

1 Eq. of 2-methylthio-5-ethoxycarbonylpyrimidine were dissolved in dioxane and, after addition of 2 eq. of 2N LiOH, stirred overnight. The solvent was then removed under reduced pressure, and the residue was dissolved in EtOH. After addition of a stoichiometric amount of ethereal HCl, the solution was again evaporated to dryness. Water which was still present was removed by azeotropic drying with toluene once.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[CH:7][C:6]([C:9]([O:11]CC)=[O:10])=[CH:5][N:4]=1.[Li+].[OH-]>O1CCOCC1>[CH3:1][S:2][C:3]1[N:8]=[CH:7][C:6]([C:9]([OH:11])=[O:10])=[CH:5][N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=NC=C(C=N1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOH
ADDITION
Type
ADDITION
Details
After addition of a stoichiometric amount of ethereal HCl
CUSTOM
Type
CUSTOM
Details
the solution was again evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Water which was still present was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by azeotropic drying with toluene once

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CSC1=NC=C(C=N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.